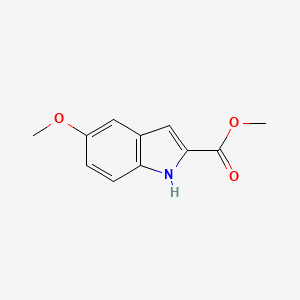

Methyl 5-methoxy-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-3-4-9-7(5-8)6-10(12-9)11(13)15-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXJVMUTSUYQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987314 | |

| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67929-86-6 | |

| Record name | 1H-Indole-2-carboxylic acid, 5-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67929-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067929866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Indole Derivatives in Medicinal Chemistry and Organic Synthesis

The indole (B1671886) nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and a frequent target in organic synthesis. nih.govijpsr.com Indole derivatives are widespread in nature, found in a variety of bioactive natural products and alkaloids, which has spurred significant investigation into their therapeutic potential. researchgate.netmdpi.com This class of compounds is recognized for its extensive range of biological activities, making it a cornerstone in modern drug discovery. nih.gov

In medicinal chemistry, the structural versatility of the indole core allows for the design of compounds that can interact with a diverse array of biological targets. nih.gov This has led to the development of indole-based drugs with a wide spectrum of therapeutic applications, including:

Anticancer agents : Certain indole derivatives, such as the vinca (B1221190) alkaloids (vinblastine and vincristine), are established anticancer drugs that function by inhibiting tubulin polymerization. nih.govnih.gov The indole structure serves as a template for developing novel anticancer candidates, including those effective against drug-resistant cancers. nih.govresearchgate.net

Anti-inflammatory drugs : The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole structure. nih.gov Research continues to explore new indole derivatives that can modulate key inflammatory pathways. nih.gov

Neurological agents : Indole-based compounds have been developed as treatments for neurological and psychological conditions, such as the antidepressant amedalin. nih.gov They are also investigated for their potential in managing neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov

Antimicrobial and Antiviral agents : The indole scaffold is a key component in the synthesis of compounds with antibacterial, antifungal, and antiviral properties. researchgate.netmdpi.com For instance, 5-methoxy-1H-indole-2-carboxylic acid, a related compound, is an intermediate in the synthesis of the antiviral agent atevirdine (B1665816) mesylate. acs.org

The significance of indoles extends to organic synthesis, where the development of efficient routes to construct and functionalize the indole ring has been a central theme for over a century. researchgate.netchim.it Classic methods like the Fischer, Bischler, and Hemetsberger indole syntheses are foundational, and new synthetic strategies are continuously being developed to access diverse and complex indole derivatives. nih.govchim.it

Overview of Research Trajectories for Methyl 5 Methoxy 1h Indole 2 Carboxylate

Methyl 5-methoxy-1H-indole-2-carboxylate is primarily utilized as a crucial intermediate in the synthesis of various target molecules in pharmaceutical research. Its research applications are diverse, reflecting the broader utility of the indole (B1671886) scaffold.

One of the key areas of research is its role in synthesizing antiviral compounds. The parent acid, 5-methoxy-1H-indole-2-carboxylic acid, is a known intermediate for atevirdine (B1665816) mesylate, a non-nucleoside reverse transcriptase inhibitor of HIV. acs.org The methyl ester form is a direct precursor or a closely related derivative in synthetic routes targeting such complex molecules.

Furthermore, research has explored the use of this compound in developing new therapeutic agents for other diseases. For example, it has been used as a starting material for a series of 1H-indole-2-carboxamides investigated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org In this research, derivatives with a methoxy (B1213986) group at the 5-position showed good potency. acs.org

In the field of oncology, derivatives of this compound have been synthesized and evaluated for their anti-proliferative properties. mdpi.com In one study, 5-methoxy-1H-indole-2-carboxylic acid was used to create a series of N-substituted benzyl-indole-2-carbohydrazides, some of which exhibited significant cytotoxicity against human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT) cancer cells. mdpi.com

The synthesis of this compound itself is an area of process development research, aiming for more efficient, high-yield, and scalable methods using readily available starting materials. acs.orgresearchgate.net

| Research Area | Specific Application | Finding/Significance |

|---|---|---|

| Antiviral Drug Synthesis | Intermediate for Atevirdine Mesylate (HIV non-nucleoside reverse transcriptase inhibitor). | Demonstrates the compound's value in creating complex pharmaceutical products. acs.org |

| Antiparasitic Drug Discovery | Precursor for 1H-indole-2-carboxamides targeting Trypanosoma cruzi. | The 5-methoxy substitution was found to be favorable for potency against the parasite. acs.org |

| Oncology Research | Starting material for N-substituted benzyl-indole-2-carbohydrazides. | Resulting compounds showed anti-proliferative activity against several human cancer cell lines. mdpi.com |

| Organic Process Chemistry | Development of optimized synthesis routes (e.g., from malonates). | Focus on creating efficient, safe, and high-yield production methods for this key intermediate. acs.orgresearchgate.net |

Contextualization Within the Broader Family of Methoxyindoles

Established Synthetic Routes for the Core Structure

The synthesis of the this compound core structure can be achieved through several established chemical methodologies. These routes offer varying degrees of efficiency, scalability, and substrate scope, catering to different synthetic strategies.

Fischer Indole Synthesis Applications

The Fischer indole synthesis stands as one of the most classical and widely employed methods for constructing the indole nucleus. iucr.org Its application to the synthesis of 5-methoxy-1H-indole-2-carboxylates is well-documented and can be adapted for large-scale production. iucr.orgclockss.org The synthesis typically commences from p-anisidine (B42471) and involves its conversion to a diazonium salt, which then reacts with a suitable malonate derivative. iucr.org This is followed by a Japp-Klingemann rearrangement to form a hydrazone, which subsequently undergoes acid-catalyzed cyclization to yield the indole ring. iucr.orgclockss.org

Two primary pathways are considered for this synthesis:

Pathway (a): Reaction of a diazonium salt with a β-ketoester and subsequent cyclization of the resulting hydrazonopyruvate. iucr.org

Pathway (b): Condensation of a hydrazine (B178648) with a pyruvate (B1213749), also forming a hydrazonopyruvate intermediate for cyclization. iucr.org

For economic viability, the diazonium pathway is often favored due to the availability and cost of the starting materials. iucr.org Various acids can be used to catalyze the final cyclization step, including ethanolic hydrogen chloride, p-toluenesulfonic acid, and sulfuric acid. iucr.org

| Starting Material | Key Intermediates | Reaction Type | Catalyst/Reagents | Reference |

|---|---|---|---|---|

| p-Anisidine | Diazonium salt, Hydrazone | Fischer Indole Synthesis | NaNO₂, HCl, Malonate derivative, H₂SO₄ or p-TsOH | iucr.org |

Hemetsberger-Knittel Indole Synthesis and Regioisomer Formation

The Hemetsberger-Knittel synthesis provides an alternative route to indole-2-carboxylates through the thermal decomposition of 3-aryl-2-azido-propenoic esters. nih.govchemrxiv.org This reaction proceeds via a proposed nitrene intermediate, which then cyclizes to form the indole ring. nih.gov While this method can offer good yields, often exceeding 70%, its application is somewhat limited by the stability and synthetic accessibility of the requisite azido (B1232118) precursors. nih.gov

The synthesis of methyl 5,7-dimethoxyindole-2-carboxylate has been achieved via the Hemetsberger approach, starting from 3,5-dimethoxybenzaldehyde (B42067) and proceeding through a vinyl azide (B81097) intermediate. researchgate.net This highlights the utility of the method for preparing specific methoxy-substituted indole derivatives. The reaction is typically carried out by heating the azido-propenoic ester in a high-boiling solvent such as xylene or 1,2-dichlorobenzene. researchgate.net

| Starting Material | Key Intermediate | Reaction Type | Conditions | Reference |

|---|---|---|---|---|

| Aryl aldehyde (e.g., 3,5-dimethoxybenzaldehyde) | 3-Aryl-2-azido-propenoic ester | Hemetsberger-Knittel Synthesis | Thermal decomposition in high-boiling solvent (e.g., xylene) | nih.govresearchgate.net |

Esterification of 5-Methoxy-1H-indole-2-carboxylic Acid

A direct and highly efficient method for the preparation of this compound is the Fischer esterification of the corresponding carboxylic acid. mdpi.com This straightforward reaction involves treating 5-methoxy-1H-indole-2-carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. mdpi.com The mixture is heated under reflux for several hours to drive the reaction to completion. This method is often preferred for its simplicity, high yield, and ease of workup. A reported procedure describes achieving a near-quantitative yield of 98.7% for the title compound using this approach. mdpi.com

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Methoxy-1H-indole-2-carboxylic acid, Methanol | Concentrated H₂SO₄ | Methanol | Reflux, 6 h | 98.7% | mdpi.com |

| Starting Materials | Key Steps | Key Features | Reference |

|---|---|---|---|

| p-Anisidine, Malonate derivatives (e.g., dimethyl 2-methylmalonate) | 1. Azo coupling 2. Japp-Klingemann rearrangement 3. Fischer indole synthesis | High yield, scalable, uses readily available materials. | iucr.orgclockss.org |

Thermolytic Cyclization Approaches

Thermolytic cyclization is the cornerstone of the Hemetsberger-Knittel indole synthesis (see Section 2.1.2). This approach relies on the thermal decomposition of a vinyl azide precursor to generate a nitrene, which then undergoes intramolecular C-H insertion to form the indole ring. chemrxiv.orgresearchgate.net The reaction is typically conducted by refluxing the α-azidocinnamate ester in a high-boiling point solvent. researchgate.net This intramolecular cyclization is a powerful tool for constructing the indole-2-carboxylate (B1230498) framework, particularly for substrates that are amenable to the synthesis of the necessary azide precursors. researchgate.net

Derivatization Strategies and Functionalization Reactions

This compound serves as a versatile platform for further chemical modifications. The indole nucleus possesses several reactive sites: the N-H proton of the pyrrole (B145914) ring, the electron-rich C3 position, and the ester group at C2, which can be readily transformed into other functional groups.

One common derivatization strategy involves the conversion of the methyl ester into a carbohydrazide (B1668358). This is achieved through hydrazinolysis, where the ester is treated with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695). mdpi.com The resulting 5-methoxy-1H-indole-2-carbohydrazide is a key intermediate that can be further functionalized. For example, condensation of the carbohydrazide with various substituted benzaldehydes yields a series of arylhydrazone derivatives. mdpi.com This transformation allows for the introduction of diverse structural motifs onto the indole scaffold.

Functionalization can also be directed at the indole ring itself. The nitrogen atom (N1 position) can be alkylated under basic conditions. For instance, N-benzylation can be achieved by reacting the corresponding indole-2-carboxylic acid with benzyl (B1604629) chloride after its conversion to a carbohydrazide. semanticscholar.org

The C3 position of the indole ring is inherently nucleophilic and susceptible to electrophilic substitution. C3-alkylation of the 5-methoxyindole (B15748) scaffold can be achieved using various methods, including transition metal-free, Cs₂CO₃/Oxone®-mediated reactions with α-heteroaryl-substituted methyl alcohols. chemrxiv.org This allows for the introduction of functionalized alkyl groups at the C3 position, a common strategy in the synthesis of tryptamine (B22526) analogs and other biologically active molecules.

| Reaction Type | Reagents/Conditions | Position of Functionalization | Resulting Functional Group/Derivative | Reference |

|---|---|---|---|---|

| Hydrazinolysis | Hydrazine hydrate, Ethanol, Reflux | C2-Ester | Carbohydrazide | mdpi.com |

| Hydrazone Formation | Substituted benzaldehydes, Ethanol, Reflux | C2-Carbohydrazide | Arylhydrazone | mdpi.com |

| N-Alkylation | Alkyl halide (e.g., Benzyl chloride), Base | N1 | N-Alkyl indole | semanticscholar.org |

| C3-Alkylation | α-Heteroaryl-substituted methyl alcohols, Cs₂CO₃/Oxone® | C3 | 3-Alkylindole | chemrxiv.org |

Hydrazinolysis to Form 5-Methoxy-1H-indole-2-carbohydrazide

One of the most fundamental transformations of this compound is its conversion to 5-methoxy-1H-indole-2-carbohydrazide. This reaction, known as hydrazinolysis, involves the treatment of the methyl ester with hydrazine hydrate, typically in an alcoholic solvent like ethanol under reflux conditions. mdpi.com The nucleophilic acyl substitution reaction proceeds readily, with the lone pair of electrons on the nitrogen atom of hydrazine attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy group and the formation of the corresponding hydrazide. mdpi.com

The resulting 5-methoxy-1H-indole-2-carbohydrazide is a key intermediate for the synthesis of various heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles.

Condensation Reactions with Carbonyl Compounds for Hybrid Molecule Synthesis

The hydrazide derivative, 5-methoxy-1H-indole-2-carbohydrazide, serves as a versatile precursor for the synthesis of hybrid molecules through condensation reactions with various carbonyl compounds. When reacted with aldehydes or ketones, the hydrazide forms Schiff bases or hydrazones. For instance, condensation with substituted benzaldehydes yields N'-benzylidene-5-methoxy-1H-indole-2-carbohydrazides. mdpi.com These reactions are typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. iucr.org The resulting hybrid molecules often exhibit interesting biological activities, and this synthetic route provides a straightforward method for creating diverse molecular scaffolds. mdpi.com

| Reactant 1 | Reactant 2 | Product |

| 5-Methoxy-1H-indole-2-carbohydrazide | 3,4-Dihydroxybenzaldehyde | N'-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide mdpi.com |

| 5-Methoxy-1H-indole-2-carbohydrazide | 4-Hydroxy-2-methoxybenzaldehyde | N'-(4-hydroxy-2-methoxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide mdpi.com |

| 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide | Isatin | (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide iucr.org |

Coupling Reactions for Amide Derivatives

The carboxylic acid functionality of 5-methoxy-1H-indole-2-carboxylic acid, which can be obtained from the corresponding methyl ester via hydrolysis, is readily converted into a variety of amide derivatives through coupling reactions. These reactions typically involve the activation of the carboxylic acid followed by reaction with an amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). semanticscholar.org This method allows for the formation of an amide bond between the indole-2-carboxylic acid and a wide range of primary and secondary amines, including substituted benzyl hydrazines, to produce N-substituted-5-methoxy-1H-indole-2-carbohydrazides. semanticscholar.org These amide coupling reactions are fundamental in peptide synthesis and the creation of complex molecules with potential pharmaceutical applications. asiaresearchnews.comresearchgate.net

| Carboxylic Acid | Amine/Hydrazine | Coupling Agent | Product |

| 5-Methoxy-1H-indole-2-carboxylic acid | Substituted benzyl hydrazine | EDCI | N-(substituted benzyl)-5-methoxy-1H-indole-2-carbohydrazide semanticscholar.org |

| 5-Methoxy-indole-2-carboxylic acid | Cysteamine hydrochloride | Not Specified | 5-Methoxy-1H-indole-2-carboxylic acid (2-mercapto-ethyl)-amide amazonaws.com |

| 5-Methoxy-indole-2-carboxylic acid | 1-Amino-2-methyl-propane-2-thiol | Not Specified | 5-Methoxy-1H-indole-2-carboxylic acid (2-mercapto-2-methyl-propyl)-amide amazonaws.com |

Nucleophilic Substitutions on the Indole Nitrogen

The nitrogen atom of the indole ring in this compound can undergo nucleophilic substitution, although it is generally less reactive than the ester group. N-alkylation can be achieved using various alkylating agents in the presence of a base. beilstein-journals.org The choice of base and solvent can influence the regioselectivity of the reaction, particularly in indoles with multiple potential sites for substitution. For instance, the use of sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) is a common method for deprotonating the indole nitrogen, making it more nucleophilic for subsequent reaction with an alkyl halide. nih.gov This transformation is crucial for modifying the electronic properties and steric environment of the indole core, which can have a significant impact on the biological activity of the resulting molecule.

Reaction Mechanisms and Pathways

Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Azo Coupling and Japp-Klingemann Rearrangement

The synthesis of the indole ring of this compound can be achieved through the Japp-Klingemann reaction. wikipedia.orgresearchgate.net This reaction involves the coupling of an aryldiazonium salt with a β-ketoester or a related active methylene (B1212753) compound. wikipedia.orgnumberanalytics.com The first step is an azo coupling, where the diazonium salt, typically generated from an aniline derivative like p-anisidine, reacts with an enolate to form an azo compound. wikipedia.orgacs.org

This azo intermediate then undergoes a rearrangement, known as the Japp-Klingemann rearrangement, which involves the cleavage of an acyl group and the formation of a hydrazone. wikipedia.orgacs.org The mechanism proceeds through the hydrolysis of the azo intermediate to a tetrahedral intermediate, which then decomposes to form the hydrazone. wikipedia.org This hydrazone is a key precursor that can then be cyclized under acidic conditions via the Fischer indole synthesis to form the indole ring system. wikipedia.orgacs.org

Intramolecular Cyclization Processes

Intramolecular cyclization is a key step in many synthetic routes leading to indole derivatives. In the context of the Fischer indole synthesis, which often follows the Japp-Klingemann reaction, the hydrazone intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution. The reaction proceeds through a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. acs.org

Other intramolecular cyclization processes can also be employed in the synthesis of functionalized indoles. For example, derivatives of this compound can be designed to undergo intramolecular reactions to form fused heterocyclic systems. A metal-free protocol has been developed for the regioselective intramolecular cyclization of o-alkynyl arylamines to construct poly-functionalized 3-selenylindoles. nih.gov

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound relies heavily on the optimization of reaction conditions to maximize yields and purity. Research has focused on refining several synthetic pathways, including the Fischer indole synthesis, the Hemetsberger–Knittel reaction, and direct esterification methods. Key areas of optimization involve the choice of catalysts, solvents, reaction temperature, and stoichiometry of reactants. acs.orgacs.orgresearchgate.net

Optimization of Fischer Indole Synthesis Route

A process has been developed for the preparation of 5-methoxy-1H-indole-2-carboxylic acid esters, which are immediate precursors to the target compound. acs.orgresearchgate.net This method focuses on readily available starting materials and aims for high yields and operational safety on a larger scale. acs.orgresearchgate.net The primary optimization efforts centered on three key stages: the azo coupling of a diazonium salt with malonate derivatives, the subsequent Japp−Klingemann rearrangement, and the final Fischer indole synthesis cyclization. acs.orgresearchgate.net By carefully controlling the parameters of these steps, the process yields the desired indole esters efficiently. acs.orgresearchgate.net

Optimization of Hemetsberger–Knittel Synthesis

Optimization of this synthesis involves:

Reaction Temperature: Adjusting the temperature during both the condensation and cyclization steps is crucial for maximizing product formation and minimizing side reactions. acs.org

Stoichiometry of Reactants: The molar ratios of the reactants in the Knoevenagel condensation have been fine-tuned to achieve good yields of the intermediate, (Z)-methyl 2-azido-3-(3-methoxyphenyl) acrylate (B77674). acs.org

Reactant Concentration: The concentration of the azide intermediate during the thermolytic cyclization in anhydrous xylene is a key parameter that has been optimized to facilitate efficient ring closure to the indole core. acs.org

The thermolytic cyclization of (Z)-methyl 2-azido-3-(3-methoxyphenyl) acrylate in anhydrous xylene is a critical step where optimization of concentration and temperature leads to the formation of this compound. acs.org

| Step | Reactant | Solvent | Key Optimized Parameters | Product |

|---|---|---|---|---|

| Thermolytic Cyclization | (Z)-methyl 2-azido-3-(3-methoxyphenyl) acrylate | Anhydrous Xylene | Reactant concentration, Temperature | This compound |

Optimization of Esterification

A highly efficient method for the synthesis of this compound is the direct esterification of 5-methoxy-1H-indole-2-carboxylic acid. chemicalbook.com This reaction has been optimized to achieve near-quantitative yields. chemicalbook.com

The optimized conditions involve refluxing a mixture of 5-methoxy-1H-indole-2-carboxylic acid in methanol with concentrated sulfuric acid as a catalyst for 6 hours. chemicalbook.com This straightforward approach resulted in a yield of 98.7%. chemicalbook.com The purification process involves a simple extraction procedure, making this method highly effective and scalable. chemicalbook.com

| Starting Material | Reagent | Catalyst | Solvent | Reaction Time | Condition | Yield (%) |

|---|---|---|---|---|---|---|

| 5-methoxy-1H-indole-2-carboxylic acid | Methanol | Sulfuric acid | Methanol | 6 hours | Reflux | 98.7 |

Vibrational Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. Analysis of its parent compound, 5-methoxy-1H-indole-2-carboxylic acid, shows a sharp band at 3342 cm⁻¹, which is assigned to the N-H stretching vibration of the indole ring. mdpi.comsemanticscholar.org A very strong band observed at 1676 cm⁻¹ in the related acid corresponds to the C=O stretching vibration. semanticscholar.org For the methyl ester, this ester carbonyl stretch is expected in a similar region.

Aromatic C-H stretching vibrations are typically observed in the range of 3000–3100 cm⁻¹. scielo.org.za The asymmetric and symmetric stretching vibrations of the methyl groups (from the methoxy and ester functionalities) are expected between 2993 and 2835 cm⁻¹. mdpi.com Furthermore, strong absorptions corresponding to the C-O stretching of the ester and ether linkages are anticipated in the fingerprint region, typically between 1300 and 1000 cm⁻¹. For instance, a very strong band appears at 1259 cm⁻¹ in a polymorph of the parent acid, assigned to the ν(C–O) stretching mode. mdpi.comsemanticscholar.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole N-H | ~3340 |

| C-H Stretch (Aromatic) | Aromatic C-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -OCH₃, -COOCH₃ | 2835 - 2995 |

| C=O Stretch | Ester C=O | ~1675 |

| C=C Stretch | Aromatic C=C | 1450 - 1600 |

| C-O Stretch | Ester and Ether C-O | 1000 - 1300 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

While specific experimental FT-Raman data for this compound is not extensively detailed in readily available literature, the technique provides complementary information to FT-IR. Studies on the related indole-2-carboxylic acid have utilized FT-Raman spectroscopy for vibrational analysis. researchgate.net Generally, in molecules like this, FT-Raman spectroscopy is effective for observing symmetric vibrations and bonds involving non-polar groups. Key expected signals would include the symmetric stretching of the indole ring system and C-C bond vibrations, which often show strong intensity in Raman spectra, whereas they may be weak in the IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Profiling

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For the parent compound, 5-methoxy-1H-indole-2-carboxylic acid, proton signals have been assigned in DMSO-d₆. guidechem.comchemicalbook.com The indole N-H proton typically appears as a broad singlet at a high chemical shift (δ > 11 ppm). The aromatic protons on the indole ring system resonate in the region of δ 6.9-7.4 ppm. guidechem.comchemicalbook.com The methoxy group protons (-OCH₃) characteristically appear as a sharp singlet around δ 3.7-3.9 ppm. guidechem.comrsc.org For this compound, an additional singlet for the methyl ester (-COOCH₃) protons would be expected, typically around δ 3.8-3.9 ppm.

| Proton Type | Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|---|

| Indole NH | H-1 | > 11.0 | Singlet (broad) |

| Aromatic | H-4, H-6, H-7 | ~6.9 - 7.4 | Multiplet |

| Pyrrole | H-3 | ~7.0 | Singlet/Doublet |

| Methoxy | 5-OCH₃ | ~3.8 | Singlet |

| Methyl Ester | 2-COOCH₃ | ~3.9 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number and types of carbon atoms. For 5-methoxy-1H-indole-2-carboxylic acid, the ester carbonyl carbon is observed at δ 163.25 ppm. guidechem.com The carbon attached to the methoxy group (C-5) is found at δ 154.31 ppm, while the other aromatic carbons resonate between δ 102 and 133 ppm. guidechem.com The methoxy carbon itself gives a signal at δ 55.61 ppm. guidechem.com In the case of this compound, the chemical shifts are expected to be similar, with an additional peak for the methyl ester carbon, typically around δ 51-52 ppm.

| Carbon Type | Assignment | Expected Chemical Shift (δ ppm) |

|---|---|---|

| Carbonyl | C=O | ~163 |

| Aromatic C-O | C-5 | ~154 |

| Aromatic/Pyrrole | C-2, C-3a, C-4, C-6, C-7, C-7a | 102 - 133 |

| Aromatic/Pyrrole | C-3 | ~107 |

| Methoxy | 5-OCH₃ | ~56 |

| Methyl Ester | 2-COOCH₃ | ~52 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The indole chromophore is known for its two characteristic low-energy absorption bands, designated as ¹Lₐ and ¹Lₑ, which arise from π→π* transitions. nih.gov The presence of substituents, such as the methoxy group, can influence the energy of these transitions. researchgate.net

For the related compound 5-methoxyindole, electronic excitations in the UV domain occur around 308-315 nm. nih.govacs.org Studies on 5-hydroxyindole, which is electronically similar, show an absorption maximum corresponding to the ¹Lₑ transition around 300-310 nm and the ¹Lₐ transition at a shorter wavelength. nih.gov Therefore, this compound is expected to exhibit strong UV absorption in the 280-320 nm range, corresponding to these characteristic π→π* electronic transitions within its conjugated aromatic system.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-methoxy-1H-indole-2-carboxylic acid |

| Indole-2-carboxylic acid |

| 5-methoxyindole |

| 5-hydroxyindole |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, this method provides unequivocal confirmation of its molecular mass, a fundamental characteristic for its identification.

In a typical mass spectrometry experiment, the molecule is ionized and the resulting molecular ion [M]⁺ is detected. The molecular formula for this compound is C₁₁H₁₁NO₃. nih.govchemspider.com The exact monoisotopic mass calculated from this formula is 205.0739 Da. nih.gov High-resolution mass spectrometry (HRMS) is capable of measuring this value with high precision, which serves as a definitive confirmation of the compound's elemental composition and, by extension, its identity. The detection of the molecular ion peak at or very near this calculated m/z value is a primary piece of evidence in the structural elucidation of the compound.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ | nih.govchemspider.com |

| Average Molecular Weight | 205.21 g/mol | nih.gov |

| Monoisotopic Mass (Calculated) | 205.0739 Da | nih.gov |

| Expected Molecular Ion Peak [M]⁺ (m/z) | ~205.0739 | N/A |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the elemental composition of a pure chemical compound. This technique provides the mass percentages of the constituent elements, which can be compared against the theoretical values calculated from the compound's molecular formula. For this compound (C₁₁H₁₁NO₃), elemental analysis serves as a crucial quality control step to verify its purity and confirm that its empirical formula matches its molecular formula.

The theoretical composition is calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) and the number of each atom in the molecule. For a sample to be considered pure, the experimentally determined percentages must align closely with these theoretical values, typically within a narrow margin of ±0.4%.

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 64.38% |

| Hydrogen | H | 5.40% |

| Nitrogen | N | 6.82% |

| Oxygen | O | 23.39% |

Computational Chemistry and Molecular Modeling of Methyl 5 Methoxy 1h Indole 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict molecular geometries, spectroscopic signatures, and reactive behavior.

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. For Methyl 5-methoxy-1H-indole-2-carboxylate, DFT calculations have been performed to achieve this optimized geometry.

Conformational analysis, particularly through Potential Energy Surface (PES) scans, is crucial for understanding the molecule's flexibility, especially the rotation around single bonds. For indole (B1671886) derivatives, the orientation of substituents like the methoxy (B1213986) and carboxylate groups can significantly influence the molecule's properties. Studies on similar molecules, such as 5,6-dimethoxy-1-indanone, involve rotating methoxy groups to identify the most stable conformer. nih.gov In the case of MMIC, the orientation of the methoxy (–OCH₃) and methyl carboxylate (–COOCH₃) groups relative to the indole ring system is a key determinant of its stable conformation. The optimization process confirms that the indole unit is essentially planar. nih.gov

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | 1.378 | C2-N1-C7A | 108.9 |

| C2-C3 | 1.425 | N1-C2-C3 | 110.5 |

| C3-C3A | 1.389 | N1-C2-C8 | 120.7 |

| C5-O11 | 1.369 | C4-C5-O11 | 125.1 |

| C8-O9 | 1.215 | O9-C8-O10 | 124.9 |

| C8-O10 | 1.352 | C2-C8-O10 | 111.4 |

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the bands observed in experimental FT-IR and FT-Raman spectra. For instance, the characteristic N-H stretching vibration in indole rings is predicted and observed around 3342 cm⁻¹. semanticscholar.org The C=O stretching vibration of the carboxylate group is a strong band, typically predicted at a high wavenumber. semanticscholar.org Vibrations of the methoxy group, including symmetric and asymmetric C-H stretching and O-C stretching, are also assigned based on these calculations. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values generally show excellent correlation with experimental spectra, aiding in the precise assignment of signals to specific protons and carbon atoms within the molecule. scielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. This method predicts the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily the π → π* and n → π* transitions. For MMIC, the absorption bands observed in the UV-Vis spectrum are attributed to electron transitions between frontier molecular orbitals. materialsciencejournal.org

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency | ~3432 cm⁻¹ | N-H Stretch |

| IR | Vibrational Frequency | ~1687 cm⁻¹ | C=O Stretch |

| UV-Vis | λmax | ~300 nm | HOMO → LUMO (π → π*) |

| ¹³C NMR | Chemical Shift | ~53 ppm | -OCH₃ Carbon |

| ¹H NMR | Chemical Shift | ~3.7 ppm | -OCH₃ Protons |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. nih.gov The MEP map is color-coded to represent different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For MMIC, these are localized on the oxygen atoms of the carboxylate and methoxy groups.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are targets for nucleophilic attack. This potential is typically found around the hydrogen atom of the N-H group in the indole ring.

Green: Regions of neutral or near-zero potential, often associated with the carbon framework of the molecule.

The MEP surface reveals that the carbonyl oxygen is the most reactive site for electrophilic interactions, while the N-H proton is the primary site for nucleophilic interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energies and distributions of these orbitals are fundamental to understanding the electronic properties, reactivity, and kinetic stability of a molecule. nih.gov

The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile, while the LUMO represents its ability to accept an electron, acting as an electrophile. libretexts.org

For this compound, DFT calculations show that both the HOMO and LUMO are primarily composed of π-type orbitals.

HOMO: The electron density of the HOMO is mainly distributed over the indole ring system, indicating that this is the primary site of electron donation.

LUMO: The LUMO is predominantly localized over the carboxylate group and the C2-C3 bond of the pyrrole (B145914) ring, suggesting this region is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The calculated energy gap provides insights into the intramolecular charge transfer characteristics of the molecule. consensus.app

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -5.98 |

| E_LUMO | -1.25 |

| Energy Gap (ΔE) | 4.73 |

Charge delocalization is investigated using techniques like Natural Bond Orbital (NBO) analysis. This analysis provides a detailed picture of intramolecular bonding and interactions, including hyperconjugative effects that lead to molecular stabilization. nih.gov

In MMIC, significant delocalization occurs between the lone pair electrons of the nitrogen and oxygen atoms and the π-antibonding orbitals of the aromatic ring and carbonyl group. The key interactions contributing to the stabilization of the molecule include:

n → π : The delocalization of lone pair electrons from the nitrogen atom of the indole ring and the oxygen atoms of the methoxy and carboxylate groups into the π antibonding orbitals of the ring and C=O bond.

π → π : Interactions between the π-bonding and π-antibonding orbitals within the indole ring system.

These charge transfer interactions are crucial for the stability of the molecule and play a significant role in its electronic properties. The stabilization energy E(2) associated with these interactions can be quantified by NBO analysis, with higher values indicating more significant charge delocalization. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Detailed NBO analysis, including the quantification of donor-acceptor interactions, stabilization energies, and hyperconjugative interactions specific to this compound, has not been identified in the reviewed scientific literature. Such an analysis would provide valuable insights into the molecule's electronic structure and stability.

Non-Linear Optical (NLO) Properties Calculations

Quantitative data regarding the NLO properties of this compound, such as its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), are not available in published studies. While indole derivatives are studied for NLO properties, specific calculations for this compound have not been reported. arxiv.org

Molecular Docking Studies

While molecular docking studies have been performed on various indole derivatives, research detailing the specific ligand-protein binding interactions and binding affinities for this compound is not present in the available literature. Studies on other complex indole compounds have shown engagement with various protein targets, but this data cannot be extrapolated to the specific subject of this article. nih.gov

Specific information on the binding modes, key amino acid residue interactions (such as hydrogen bonds and hydrophobic interactions), and target proteins for this compound is not documented.

Predicted binding affinities (e.g., in kcal/mol) and the proposed mechanisms of action for this compound resulting from molecular docking simulations are not available in the scientific literature.

Pharmacological and Biological Evaluation of Methyl 5 Methoxy 1h Indole 2 Carboxylate and Its Derivatives

Antiproliferative and Anticancer Activities

Derivatives of Methyl 5-methoxy-1H-indole-2-carboxylate have demonstrated notable efficacy as antiproliferative agents. Synthetic modifications of the core structure have led to compounds with potent activity against several human cancer cell lines.

In Vitro Cytotoxicity Against Cancer Cell Lines

A variety of indole-2-carboxamide derivatives, synthesized from 5-methoxy-1H-indole-2-carboxylic acid, have shown promising cytotoxic effects. mdpi.com For instance, a series of N-benzyl-5-methoxy-1H-indole-2-carbohydrazides exhibited cytotoxicity against human breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines. mdpi.com Among these, compound 4e (N-(4-fluorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide) was identified as the most potent, with an average half-maximal inhibitory concentration (IC50) of 2 µM across the tested cell lines. mdpi.com

Another study focused on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, which were tested against a panel of four cancer cell lines: A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon). nih.govtandfonline.com Several of these derivatives displayed significant antiproliferative activity, with mean half-maximal growth inhibition (GI50) values ranging from 29 nM to 102 nM. tandfonline.com Specifically, compound 5f (a derivative with a p-2-methyl pyrrolidin-1-yl group) emerged as the most potent, with a GI50 of 29 nM, outperforming the reference drug erlotinib (B232) (GI50 = 33 nM). nih.govtandfonline.com

The antiproliferative activities of selected indole (B1671886) derivatives are summarized below.

Table 1: In Vitro Cytotoxicity of Selected Indole Derivatives

| Compound | Cancer Cell Line | GI50 (nM) | Reference |

|---|---|---|---|

| 5c (R = m-piperidin-1-yl) | Mean of 4 cell lines* | 29 - 47 | nih.govtandfonline.com |

| 5d | Mean of 4 cell lines* | 29 - 47 | nih.govtandfonline.com |

| 5f (R = p-2-methyl pyrrolidin-1-yl) | Mean of 4 cell lines* | 29 | nih.govtandfonline.com |

| 5g | Mean of 4 cell lines* | 29 - 47 | nih.govtandfonline.com |

| 6e (R1 = 4-benzylpiperidin-1-yl) | Mean of 4 cell lines* | 45 | nih.govtandfonline.com |

| 6f (R1 = 1H-benzo[d]imidazole-2-yl)methyl) | Mean of 4 cell lines* | 41 | nih.govtandfonline.com |

| Erlotinib (Reference) | Mean of 4 cell lines* | 33 | nih.govtandfonline.com |

*A-549, MCF-7, Panc-1, HT-29

Mechanisms of Action, Including Apoptosis Induction

The anticancer effects of these indole derivatives are largely attributed to their ability to induce apoptosis, or programmed cell death. Flow cytometry analysis of cells treated with compound 4e revealed a significant increase in the population of Annexin-V positive cells, a key indicator of early-stage apoptosis. mdpi.com

Further mechanistic studies on potent derivatives like 5f and 5g have provided deeper insights. These compounds were found to be effective activators of caspases, which are critical enzymes in the apoptotic cascade. nih.gov Specifically, they demonstrated excellent overexpression of caspase-3, a primary executioner caspase. nih.govtandfonline.com When tested against the Panc-1 pancreatic cancer cell line, compounds 5f and 5g induced caspase-3 protein levels of 560.2 ± 5.0 and 542.5 ± 5.0 pg/mL, respectively. These levels were approximately eight times higher than in untreated control cells and surpassed the activity of the reference compound staurosporine. tandfonline.com The studies also showed that these compounds increase the levels of pro-apoptotic proteins like caspase 8 and Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net This modulation of key apoptotic regulators confirms that these indole derivatives exert their cytotoxic effects by triggering the apoptotic pathway. researchgate.net

Antimicrobial Potential

In addition to anticancer properties, derivatives of the this compound scaffold have been evaluated for their antimicrobial capabilities, showing activity against a range of bacterial and fungal pathogens.

Antibacterial Activity Against Gram-Negative and Gram-Positive Bacteria

A study investigating a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed broad-spectrum antibacterial activity. nih.gov The compounds were tested against eight bacterial species, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov All tested compounds showed good to very good antibacterial activity, with their efficacy reported to be 10 to 50 times greater than the reference antibiotics ampicillin (B1664943) and streptomycin. nih.gov The most active compound, 8 , displayed Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL and Minimum Bactericidal Concentration (MBC) values from 0.008 to 0.06 mg/mL. nih.gov The most susceptible bacterium was identified as Enterobacter cloacae, while E. coli was the most resistant. nih.gov

Table 2: Antibacterial Activity (MIC in mg/mL) of the Most Active Indole Derivative (Compound 8)

| Bacterial Strain | Gram Staining | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Positive | 0.008 |

| Bacillus cereus | Positive | 0.015 |

| Micrococcus flavus | Positive | 0.03 |

| Listeria monocytogenes | Positive | 0.008 |

| Escherichia coli | Negative | 0.03 |

| Pseudomonas aeruginosa | Negative | 0.015 |

| Enterobacter cloacae | Negative | 0.004 |

| Salmonella typhimurium | Negative | 0.008 |

Data sourced from reference nih.gov

Antifungal Activity Against Fungal Strains

The same series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives also exhibited good to excellent antifungal activity. nih.gov Their potency was evaluated against several fungal strains, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov Compound 15 was the most potent antifungal agent among the series. The most sensitive fungus was Trichoderma viride, whereas Aspergillus fumigatus showed the most resistance. nih.gov Other research has also highlighted the antifungal potential of related structures, such as 6-methoxy-1H-indole-2-carboxylic acid (MICA), which has been evaluated against Candida albicans. nih.gov The fungicidal action of some 5-methoxyindole (B15748) derivatives is thought to involve the disruption of the normal morphology of fungal hyphae and spores, leading to cell death. mdpi.com

Neuropharmacological Interests

Hydrazone derivatives of 5-methoxy-indole carboxylic acid (5MICA) have garnered attention for their potential neuropharmacological applications. mdpi.com Research into these compounds has been driven by the need for multi-target agents to address complex neurodegenerative disorders like Alzheimer's disease. mdpi.com

One such derivative, N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (5MeO) , has been studied for its strong antioxidant and neuroprotective effects. mdpi.com This compound demonstrated a potent ability to scavenge various reactive oxygen species (ROS). mdpi.comresearchgate.net Studies using luminol-dependent chemiluminescence showed that it effectively scavenges superoxide (B77818) radicals. mdpi.com Furthermore, it has shown the capacity to suppress iron-induced lipid peroxidation and deoxyribose degradation, with a higher potency than reference compounds like melatonin (B1676174) and Trolox. mdpi.com These antioxidant properties are crucial for neuroprotection, as oxidative stress is a key pathological feature of many neurodegenerative diseases. mdpi.com The combination of a 5-methoxyindole core with an arylhydrazone moiety has been linked to monoamine oxidase B (MAO-B) inhibition, which is another important therapeutic target, particularly in Parkinson's disease. mdpi.com

Table of Compounds Mentioned

| Compound Name | Structure/Description |

|---|---|

| This compound | The core chemical compound of the article. |

| N-(4-fluorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide (4e) | A derivative with potent anticancer activity. mdpi.com |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5c) | An indole-2-carboxamide derivative with a m-piperidin-1-yl group. nih.govtandfonline.com |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5d) | An indole-2-carboxamide derivative. nih.govtandfonline.com |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | An indole-2-carboxamide derivative with a p-2-methyl pyrrolidin-1-yl group. nih.govtandfonline.com |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5g) | An indole-2-carboxamide derivative. nih.govtandfonline.com |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (6e) | An indole-2-carboxamide derivative with a 4-benzylpiperidin-1-yl group. nih.govtandfonline.com |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (6f) | An indole-2-carboxamide derivative with a 1H-benzo[d]imidazole-2-yl)methyl group. nih.govtandfonline.com |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | A derivative with strong antibacterial activity. nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15) | A derivative with potent antifungal activity. nih.gov |

| N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (5MeO) | A hydrazone derivative with neuropharmacological interest. mdpi.com |

| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | A related compound with documented antifungal activity. nih.gov |

| Erlotinib | A reference anticancer drug. nih.govtandfonline.com |

| Staurosporine | A reference compound for apoptosis induction. tandfonline.com |

| Ampicillin | A reference antibiotic. nih.gov |

| Streptomycin | A reference antibiotic. nih.gov |

| Melatonin | A reference compound for antioxidant activity. mdpi.com |

Potential Neuroprotective Properties

The indole nucleus, particularly the 5-methoxy-indole-2-carboxylic acid (MI2CA) scaffold, which is the carboxylic acid precursor to this compound, has been a subject of significant research for its neuroprotective capabilities. Studies have demonstrated its potential in mitigating neuronal damage from various pathological insults, including ischemic events and neurodegenerative processes. nih.gov

Research into the effects of 5-methoxyindole-2-carboxylic acid (MICA) in stroke models has shown promising results. Post-ischemic administration of MICA at the onset of reperfusion in rats was found to reduce brain infarction volume. The underlying mechanism for this neuroprotection involves the preservation of mitochondrial function. Specifically, MICA treatment led to elevated enzymatic activities of mitochondrial complexes I and IV, enhanced mitochondrial membrane potential, and increased ATP production. This preservation of mitochondrial integrity is crucial in preventing the downstream cellular damage that occurs after an ischemic event. Furthermore, MICA treatment was associated with attenuated oxidative stress, as evidenced by decreased H₂O₂ production, protein carbonylation, and lipid peroxidation.

Derivatives of this core structure have also been extensively studied. Arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid have demonstrated potent neuroprotective effects, in some cases outperforming reference compounds like melatonin and rasagiline (B1678815) in in vitro experiments. mdpi.com One particular derivative, N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide, showed a strong ability to suppress lipid peroxidation and deoxyribose degradation. mdpi.com These findings highlight the role of this chemical family in combating oxidative stress, a key pathological feature in many neurodegenerative disorders. mdpi.com Studies on other synthetic indole–phenolic compounds have also confirmed their ability to protect against oxidative stress, preserving cell viability in the face of challenges like H₂O₂ exposure in SH-SY5Y neuroblastoma cells. nih.gov

| Compound/Derivative | Model System | Observed Neuroprotective Effect | Key Mechanism | Reference |

|---|---|---|---|---|

| 5-methoxyindole-2-carboxylic acid (MICA) | Rat model of ischemic stroke | Reduced brain infarction volume | Preservation of mitochondrial function; Attenuation of oxidative stress | |

| N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide | In vitro assays | Suppression of lipid peroxidation and deoxyribose degradation | Antioxidant activity | mdpi.com |

| Hydrazone derivatives of 5-methoxyindole-2-carboxylic acid | Chemiluminescence and cellular models | Radical scavenging properties | Antioxidant and radical scavenging | researchgate.net |

| Synthetic indole–phenolic compounds | SH-SY5Y neuroblastoma cells (H₂O₂-stimulated) | Preserved cell viability | Protection against oxidative stress | nih.gov |

Modulation of Neuroactivity

Beyond general neuroprotection, derivatives of this compound have been shown to modulate specific neurochemical pathways. A significant finding is the ability of certain arylhydrazone derivatives to act as inhibitors of monoamine oxidase-B (MAO-B). mdpi.com MAO-B is a key enzyme responsible for the degradation of neurotransmitters, particularly dopamine (B1211576). Its inhibition can lead to increased dopamine levels in the brain, a strategy used in the management of Parkinson's disease.

The combination of MAO-B inhibition with the inherent neuroprotective and antioxidant properties of the 5-methoxyindole scaffold presents a multi-target therapeutic approach. mdpi.com This structural feature, when combined with specific hydroxy and methoxy (B1213986) substituents on the arylhydrazone moiety, confers significant MAO-B inhibitory activity alongside the antioxidant effects. mdpi.com This dual action suggests that such compounds could not only offer symptomatic relief by modulating neurotransmitter levels but also potentially slow disease progression by protecting neurons from oxidative damage. mdpi.com

Relationship to Melatonin and Melatoninergic Ligands

The chemical structure of this compound is closely related to that of melatonin (N-acetyl-5-methoxytryptamine), a neurohormone known for its role in regulating circadian rhythms and its potent antioxidant properties. nih.govmdpi.com Both molecules share the core 5-methoxyindole ring system, which is crucial for their biological activities. nih.gov The 5-methoxy group, in particular, is a key feature in many melatoninergic ligands. nih.govmdpi.com

Melatonin's antioxidant effects are well-documented, and research has shown that derivatives of 5-methoxyindole-2-carboxylic acid also possess strong antioxidant and neuroprotective capabilities, often benchmarked against melatonin. mdpi.comnih.gov For instance, certain arylhydrazone derivatives were found to have neuroprotective effects that surpassed those of melatonin in in vitro studies. mdpi.com

The shared indole scaffold has made this class of compounds a fertile ground for developing new melatoninergic ligands. nih.gov By modifying the side chain at the 3-position of the indole ring, researchers have created various analogues to probe the structure-activity relationships of melatonin receptor binding. nih.gov The synthesis of fluorescent melatonin derivatives, such as 4-cyano and 4-formyl melatonin, has been pursued to create tools for studying melatonin receptors, although these specific derivatives showed only modest affinity. acs.org The core 5-methoxyindole structure of this compound positions it and its derivatives as structurally significant compounds within the broader field of melatoninergic research.

Other Biological Activities

Anti-inflammatory Effects

The parent compound, 5-methoxyindole-2-carboxylic acid, has demonstrated notable anti-inflammatory properties. Research has indicated that the compound can inhibit the production of pro-inflammatory cytokines in in vitro models. ontosight.ai This activity is linked to its antioxidant capabilities, as oxidative stress is a key trigger for inflammatory pathways.

Further research into related indole structures reinforces the anti-inflammatory potential of this chemical class. A study focused on newly designed indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that most of the synthesized compounds effectively inhibited the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.gov One compound in particular, 13b, showed the most potent activity across all three inflammatory mediators. nih.gov These findings suggest that the indole-2-carboxamide scaffold, closely related to this compound, is a promising framework for the development of novel anti-inflammatory agents.

Antiviral Applications (e.g., HIV Reverse Transcriptase Inhibition)

The indole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antiviral effects. While direct studies on this compound as an HIV inhibitor are not prominent in the literature, the broader indole-2-carboxylic acid framework has been identified as a promising scaffold for developing inhibitors of key HIV enzymes. nih.gov

One critical viral enzyme is HIV-1 integrase, which is responsible for inserting the viral DNA into the host genome. nih.gov Researchers have successfully developed indole-2-carboxylic acid derivatives that act as potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Structural analysis revealed that the indole core and the C2 carboxyl group are capable of chelating the essential Mg²⁺ ions within the enzyme's active site, a mechanism shared by clinically approved INSTIs. nih.gov

Furthermore, the HIV reverse transcriptase (RT) enzyme, which has both DNA polymerase and ribonuclease H (RNase H) functions, is another major target for antiviral drugs. mdpi.compreprints.org While many inhibitors target the polymerase function, there is growing interest in developing dual inhibitors or specific RNase H inhibitors. preprints.org Various indole-containing compounds have been investigated for this purpose. The structural versatility of the indole-2-carboxylate (B1230498) scaffold makes it a plausible candidate for designing novel inhibitors that could target HIV RT, although further specific research is required to establish this link.

| Scaffold/Derivative Class | HIV Target | Mechanism/Key Finding | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Acted as potent integrase strand transfer inhibitors (INSTIs) by chelating Mg²⁺ ions in the active site. | nih.gov |

| Biphenylhydrazo 4-arylthiazoles (Indole-related heterocycles) | HIV-1 Reverse Transcriptase (RT) | Derivatives showed dual inhibition of both RT-associated functions: RNA-dependent DNA polymerase (RDDP) and Ribonuclease H (RNase H). | preprints.org |

| N-hydroxyimide pharmacophores | HIV-1 Reverse Transcriptase (RT) | Inhibited RT RNase H activity with high potency in vitro. | mdpi.com |

Antihypertensive Properties

The development of agents that modulate the renin-angiotensin system is a cornerstone of antihypertensive therapy. A key target in this system is the Angiotensin-Converting Enzyme (ACE). Research into compounds structurally related to this compound has revealed potent ACE inhibitory activity.

Specifically, a series of 1-(3-mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids were synthesized and evaluated. nih.gov The 'indoline' core is a saturated version of the 'indole' ring. One particular stereoisomer, 7b(S,S), was found to be a highly active ACE inhibitor, with an in vitro potency three times that of captopril, a widely used ACE inhibitor drug. nih.gov When tested in spontaneously hypertensive rats, this compound exhibited oral antihypertensive activity 27 times that of captopril. nih.gov The enhanced potency was attributed to the increased hydrophobicity of the indoline (B122111) structure compared to captopril, suggesting a favorable interaction with a hydrophobic pocket at the active site of ACE. nih.gov These results indicate that the indoline/indole-2-carboxylic acid scaffold is a highly promising platform for designing novel and potent antihypertensive agents.

Potential in Diabetes Treatment

While direct studies on this compound for diabetes treatment are not prominent in current literature, significant research has been conducted on its parent compound, 5-methoxyindole-2-carboxylic acid (MICA). This body of work provides the primary context for the potential anti-diabetic effects of this class of molecules.

MICA has been identified as a potent hypoglycemic agent, with a mechanism of action linked to the inhibition of gluconeogenesis in the liver. researchgate.netnih.gov It is also a known reversible inhibitor of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase (DLDH). rosj.org The potential of MICA as an anti-diabetic agent was explored extensively in the 1960s and 1970s. nih.gov An early study on diabetic Chinese hamsters demonstrated that MICA had a pronounced ability to lower blood glucose levels. researchgate.netnih.gov However, this promising effect was accompanied by an increased mortality rate in the treated animals, which halted further investigation for several decades. researchgate.netnih.gov

Recent interest in MICA has been rekindled, with calls to re-evaluate its therapeutic potential using modern methodologies. nih.gov Proponents suggest that exploring different dosages, administration routes, and synergistic effects with other glucose-lowering drugs could mitigate the toxicity observed in earlier studies. researchgate.net

However, the anti-diabetic potential of MICA has been contested in more recent research. A 2020 study investigated the effect of MICA in ZSF1 rats, a widely used model for type 2 diabetes. The rats were administered a MICA-containing diet for nine weeks, but the study found that the compound failed to produce any anti-diabetic effect, showing no significant changes in body weight or blood glucose levels compared to the control group. rosj.org These conflicting findings highlight the complex pharmacological profile of MICA and indicate that further research is necessary to clarify its potential role, if any, in diabetes treatment. rosj.org

Table 1: Summary of Key Research Findings for 5-methoxyindole-2-carboxylic acid (MICA) in Diabetes Models

| Compound | Animal Model | Key Findings | Outcome | Source(s) |

|---|---|---|---|---|

| 5-methoxyindole-2-carboxylic acid (MICA) | Diabetic Chinese Hamsters | Exhibited pronounced glucose-lowering ability. | Positive (Hypoglycemic Effect) but with increased mortality. | researchgate.netnih.gov |

Anti-protozoal Activity (e.g., against Toxoplasma gondii)

Direct evaluation of this compound for anti-protozoal activity against Toxoplasma gondii is not documented in the reviewed scientific literature. However, the broader class of indole derivatives, including those based on the indole-2-carboxylate scaffold, has been a focus of research for developing new anti-parasitic agents. T. gondii, an intracellular protozoan parasite, is the causative agent of toxoplasmosis, a disease that can have severe consequences in immunocompromised individuals and during fetal development. nih.gov

The limitations and side effects of current toxoplasmosis treatments, such as pyrimethamine (B1678524) and sulfadiazine, have driven the search for novel compounds. nih.gov Indole derivatives are of particular interest because they can theoretically target key parasitic enzymes like nucleoside triphosphate hydrolase (NTPase). nih.gov Furthermore, due to their structural similarity to tryptophan, they may interfere with the parasite's ability to absorb this essential amino acid from the host cell. nih.gov

Research into related structures demonstrates the potential of this chemical family. For instance, a 2022 study detailed the synthesis of new indole-triazole derivatives starting from 1H-indole-2-carbohydrazide (a compound derived from an indole-2-carboxylate ester). nih.gov These synthesized compounds showed a considerable, dose-dependent inhibitory effect on the tachyzoites of the T. gondii RH strain in vitro. nih.gov One of the benzyl (B1604629) derivatives of indole-triazole demonstrated over 80% efficacy in eliminating the tachyzoites. nih.gov This suggests that the indole-2-carboxylate core can serve as a valuable scaffold for creating more complex molecules with significant anti-Toxoplasma activity.

Table 2: Anti-protozoal Activity of Related Indole Derivatives

| Compound Class | Specific Derivative(s) | Target Organism | Key Findings | Source(s) |

|---|---|---|---|---|

| Indole-Triazole Derivatives | N'-((1-benzyl-1H-1,2,3-triazol-4-yl) methyl)-1H-indole-2-carbohydrazide | Toxoplasma gondii (RH Strain) | Showed dose-dependent inhibitory effect on tachyzoites; benzyl derivative achieved >80% elimination. | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Substituents on Indole (B1671886) Ring Positions (C3, C5, C7) on Biological Activity

The biological activity of indole-2-carboxylate (B1230498) derivatives is profoundly influenced by the nature and position of substituents on the indole ring.

C3 Position: The C3 position of the indole nucleus is a key determinant of the allosteric effects of these compounds on the CB1 receptor. nih.govnih.gov Structure-activity relationship studies on analogous indole-2-carboxamides have shown that this position prefers linear alkyl groups. nih.gov There appears to be a hydrophobic sub-pocket in the receptor's allosteric binding site that accommodates this substituent. The length of this alkyl chain is critical; for instance, replacing a C3-ethyl group with an n-pentyl group has been shown to enhance the allosteric effect, as indicated by an improved cooperativity factor (α). acs.org However, the introduction of bulkier or cyclic structures at the C3 position is generally detrimental to activity. nih.gov For other biological targets, such as the strychnine-insensitive glycine (B1666218) binding site, larger substituents at the C3 position, like a 2-[(Phenylamino)carbonyl]ethenyl] group, have been found to confer potent antagonist activity. nih.gov

C5 Position: The electronic properties of the substituent at the C5 position are crucial for the molecule's binding affinity and allosteric modulation of the CB1 receptor. Studies comparing different substituents have revealed a preference for electron-withdrawing groups at this position. acs.org For example, a 5-chloro substituted indole-2-carboxamide demonstrated significantly higher binding affinity and positive cooperativity at the CB1 receptor compared to its 5-methoxy counterpart. The 5-methoxy derivative, which possesses a stronger electron-donating group, exhibited a markedly decreased cooperativity factor (α = 6.2) and a much lower binding affinity (KB = 2708 nM) compared to the 5-chloro analog (α = 19.7, KB = 207.4 nM). acs.org This suggests that the 5-methoxy group of Methyl 5-methoxy-1H-indole-2-carboxylate may not be optimal for high-affinity binding to the CB1 receptor's allosteric site. In other contexts, such as anti-Trypanosoma cruzi activity, small, electron-donating groups like methoxy (B1213986) at the 5' position were found to confer moderate to good potency. acs.org

C7 Position: The influence of substituents at the C7 position is less extensively documented for this specific scaffold. However, studies on other indole derivatives provide some indications. For instance, in a series of chlorinated synthetic cannabinoids, substitution at the C7 position (along with C2 and C6) led to a higher CB1 receptor binding affinity compared to substitutions at the C4 and C5 positions. mdpi.com This suggests that the C7 position is sensitive to substitution and that modifications at this site could be a viable strategy for modulating biological activity.

The following table summarizes the effects of different substituents at the C3 and C5 positions on the allosteric modulation of the CB1 receptor by indole-2-carboxamide analogs.

| Compound | R1 (C3-Position) | R2 (C5-Position) | KB (nM) | α (Cooperativity Factor) |

|---|---|---|---|---|

| Analog 1 | -CH2CH3 | -Cl | 207.4 | 19.7 |

| Analog 2 | -CH2CH3 | -OCH3 | 2708 | 6.2 |

| Analog 3 | -CH2CH2CH3 | -Cl | 259.3 | 24.5 |

| Analog 4 | -(CH2)4CH3 | -Cl | 167.3 | 16.55 |

| Analog 5 | -(CH2)5CH3 | -Cl | 89.1 | 11.4 |

Influence of Methyl Ester Group on Biological Activity and Bioavailability

The methyl ester group at the C2 position is a critical functional group that significantly impacts the compound's biological activity and bioavailability. This group acts as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological targets.

In the context of allosteric modulation of the CB1 receptor, most of the highly potent ligands are indole-2-carboxamides rather than esters. However, the underlying principle of requiring a hydrogen bond accepting group at this position remains. The ester's oxygen atoms can participate in hydrogen bonding with receptor residues. The conversion of the carboxylic acid to a methyl ester neutralizes the charge and increases the lipophilicity of the molecule. This change can enhance the compound's ability to cross cellular membranes and the blood-brain barrier, which is a key aspect of bioavailability for centrally acting agents. biosynth.comcymitquimica.com

However, for some biological targets, the presence of an ester instead of a free carboxylic acid can be detrimental to activity. For instance, in the case of HIV-1 integrase inhibitors, the free carboxylate group is essential for chelating with magnesium ions in the enzyme's active site. Esterification of this group leads to a loss of inhibitory activity, which can be restored upon hydrolysis back to the carboxylic acid. nih.gov This highlights that the optimal functionality at the C2 position is target-dependent.

Role of Indole Nitrogen Functionalization in Receptor Interaction

The nitrogen atom of the indole ring (N1 position) and its substituent play a significant role in receptor interaction. The N-H group can act as a hydrogen bond donor, which can be a critical interaction for anchoring the ligand in the binding pocket of a receptor.

Studies on cannabimimetic indoles have shown that the N1 position is sensitive to substitution. High-affinity binding to both CB1 and CB2 receptors often requires an unsubstituted N-H or an N-alkyl chain of a specific length (typically 3-6 carbons). nih.govbohrium.com Substitution with very short (methyl) or very long (heptyl) alkyl chains can lead to a dramatic decrease in binding affinity. nih.gov This suggests that the region of the receptor binding pocket that interacts with the N1 position has specific steric and electronic requirements.

Furthermore, methylation of the indole nitrogen in a series of indole-2-carboxylic acid derivatives designed as IDO1/TDO dual inhibitors resulted in a complete loss of inhibitory activity. This indicates that for this particular target, the N-H proton is essential for activity, likely participating in a crucial hydrogen bond with the enzyme.

Correlation between Molecular Structure and Allosteric Modulation of Receptors (e.g., CB1 Receptor)

A clear correlation exists between the molecular structure of indole-2-carboxylate derivatives and their ability to act as allosteric modulators of the CB1 receptor. The allosteric modulation is typically quantified by two parameters: the equilibrium dissociation constant (KB), which measures the binding affinity of the modulator to its allosteric site, and the cooperativity factor (α), which describes the extent to which the allosteric modulator affects the binding of the orthosteric ligand.

As detailed in section 6.1, structural modifications at the C3 and C5 positions of the indole ring have a profound impact on both KB and α. nih.govacs.org Specifically:

C3-Alkyl Chain Length: There is an optimal length for the linear alkyl chain at the C3 position to maximize positive cooperativity (α). acs.org

C5-Substituent Electronics: Electron-withdrawing groups at the C5 position, such as a chloro group, are favored over electron-donating groups like a methoxy group, leading to a lower KB (higher affinity) and a higher α value. acs.org